

# Commercial Availability and Synthetic Applications of 1-Ethyl-4-ethynylbenzene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Ethyl-4-ethynylbenzene** is a terminal alkyne of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its rigid, linear structure and reactive ethynyl group make it a valuable building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability of **1-Ethyl-4-ethynylbenzene**, its key chemical properties, and detailed protocols for its application in common synthetic transformations, particularly the Sonogashira coupling reaction. This document is intended to serve as a comprehensive resource for researchers utilizing this versatile compound in their work.

# **Commercial Suppliers and Physical Properties**

**1-Ethyl-4-ethynylbenzene** is readily available from a variety of chemical suppliers. The table below summarizes key quantitative data from several prominent vendors, allowing for easy comparison.



Supplier	Purity	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Physical Form	Additiona I Propertie s
Sigma- Aldrich	98%[1]	40307-11- 7[1]	C10H10[1]	130.19[1]	Liquid	Refractive index: n20/D 1.542; Boiling point: 30 °C/0.05 mmHg; Density: 0.930 g/mL at 25 °C[1]
Tokyo Chemical Industry (TCI)	>97.0% (GC)[2]	40307-11- 7[2]	C10H10	130.19	Colorless to light yellow clear liquid[2]	Synonyms: 4- Ethylpheny lacetylene[ 2]
Santa Cruz Biotechnol ogy	-	40307-11- 7[3]	C10H10[3]	130.19[3]	-	Used in proteomics research[3]
BLD Pharm	-	40307-11- 7	C10H10	130.19	-	Synonym: 4- Ethylpheny lacetylene

# **Synthetic Applications**

The primary utility of **1-Ethyl-4-ethynylbenzene** in organic synthesis stems from the reactivity of its terminal alkyne functionality. It is a key substrate in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, as well as in "click chemistry" via coppercatalyzed azide-alkyne cycloaddition (CuAAC).



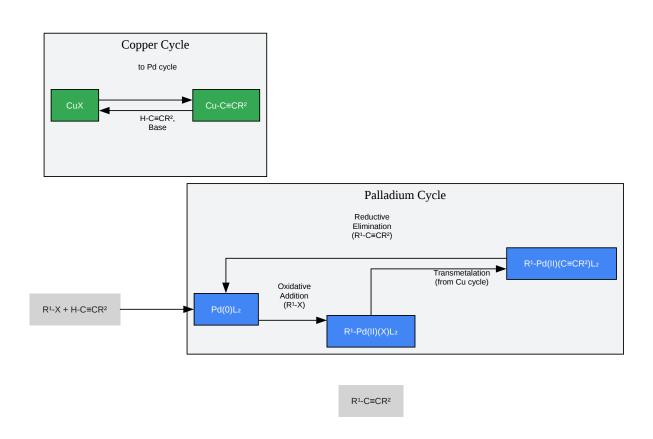
## **Sonogashira Coupling Reaction**

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[4] This reaction is instrumental in the synthesis of a wide range of conjugated systems, including polymers, pharmaceuticals, and molecular electronics. **1-Ethyl-4-ethynylbenzene** is an excellent substrate for this reaction, enabling the introduction of the 4-ethylphenylacetylene moiety into various molecular scaffolds.

A notable application of **1-Ethyl-4-ethynylbenzene** is in the synthesis of substituted 1,3,5-triazines. For instance, it can be used to synthesize compounds such as 2,4-bis[(4-ethylphenyl)ethynyl]-6-methoxy-1,3,5-triazine and 2-chloro-4-[(4-ethylphenyl)ethynyl]-6-methoxy-1,3,5-triazine.[1] These reactions typically involve the sequential Sonogashira coupling of **1-Ethyl-4-ethynylbenzene** with a di- or tri-chlorinated triazine core.

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.





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Catalytic cycle of the Sonogashira cross-coupling reaction.

# **Experimental Protocols**

The following section provides a representative, detailed experimental protocol for the Sonogashira coupling of **1-Ethyl-4-ethynylbenzene** with an aryl iodide. This protocol is based on general procedures found in the literature and should be adapted and optimized for specific substrates and scales.

Synthesis of 1-Ethyl-4-((4-nitrophenyl)ethynyl)benzene



This procedure details the coupling of **1-Ethyl-4-ethynylbenzene** with 1-iodo-4-nitrobenzene.

#### Materials:

- 1-Ethyl-4-ethynylbenzene
- 1-lodo-4-nitrobenzene
- Bis(triphenylphosphine)palladium(II) dichloride (PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>)
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Toluene, anhydrous
- · Argon or Nitrogen gas
- Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
- · Magnetic stirrer and heating mantle
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

#### Procedure:

- Reaction Setup:
  - To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-iodo-4-nitrobenzene (1.0 mmol, 249 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
  - The flask is then sealed with a rubber septum, and the atmosphere is replaced with argon or nitrogen by three cycles of vacuum and backfill.
- Addition of Reagents:



- To the flask, add anhydrous toluene (20 mL) and triethylamine (5 mL) via syringe.
- Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
- Add 1-Ethyl-4-ethynylbenzene (1.2 mmol, 156 mg, 0.17 mL) dropwise to the reaction mixture via syringe.

#### Reaction:

- Heat the reaction mixture to 70 °C and stir for 12 hours under an inert atmosphere.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

#### Work-up:

- Once the reaction is complete, cool the mixture to room temperature.
- Filter the reaction mixture through a pad of celite to remove the catalyst.
- Wash the celite pad with ethyl acetate (3 x 10 mL).
- Combine the organic filtrates and wash with a saturated aqueous solution of ammonium chloride (2 x 20 mL) and then with brine (1 x 20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

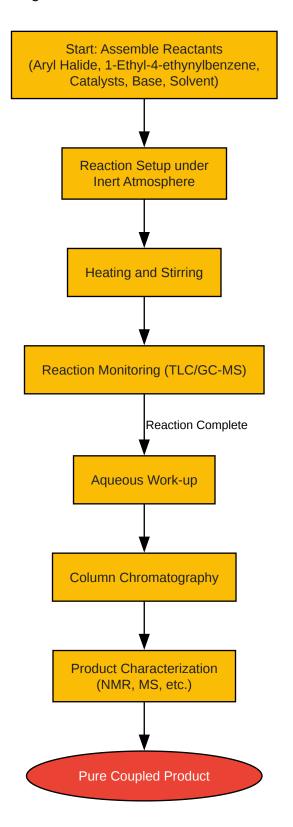
#### Purification:

 Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 1-Ethyl-4-((4nitrophenyl)ethynyl)benzene.

Workflow for Sonogashira Coupling



The following diagram illustrates the general workflow for the synthesis and purification of a coupled product using the Sonogashira reaction.



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General workflow for a Sonogashira coupling reaction.

## Conclusion

**1-Ethyl-4-ethynylbenzene** is a commercially accessible and highly versatile building block for the synthesis of complex organic molecules. Its utility in Sonogashira coupling and other alkyne-based transformations makes it a valuable reagent for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties, commercial sources, and a detailed protocol for its application in a key synthetic reaction. As with any chemical procedure, appropriate safety precautions should be taken, and reaction conditions may require optimization for specific substrates.

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